molecular formula C10H10O B1616546 1-Methyl-4-(prop-2-yn-1-yloxy)benzene CAS No. 5651-90-1

1-Methyl-4-(prop-2-yn-1-yloxy)benzene

Cat. No. B1616546
Key on ui cas rn: 5651-90-1
M. Wt: 146.19 g/mol
InChI Key: YGUJJONWSYYYRX-UHFFFAOYSA-N
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Patent
US04867915

Procedure details

To a solution of 10.8 g (0.1 mol) of p-cresol in 70 ml of absolute ethanol,there were added 4 g of sodium hydroxide. The reaction mixture was refluxeduntil complete dissolution and then treated with 16.36 g (0.1 mol) of propargyl bromide (80% in toluene). Reflux was resumed for 14 additional hours. The reaction mixture was then cooled, poured into water and extracted with hexane (3×100 ml). The combined organic extracts werewashed with 20% aqueous sodium hydroxide solution and water, dried over sodium sulfate and the solvent removed by evaporation. The residue was distilled at 102° C./15 mm to yield 3-(p-methylphenoxy)-1-propyne, identical to an authentic sample.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanol,there
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
16.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH-].[Na+].[CH2:11](Br)[C:12]#[CH:13]>O>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:13][C:12]#[CH:11])=[CH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethanol,there
Quantity
70 mL
Type
solvent
Smiles
Step Two
Name
Quantity
16.36 g
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
complete dissolution
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 102° C./15 mm

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OCC#C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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